molecular formula C13H12N2O B14077810 Cordysinin C/D CAS No. 148683-93-6

Cordysinin C/D

Cat. No.: B14077810
CAS No.: 148683-93-6
M. Wt: 212.25 g/mol
InChI Key: GKXWQOGSNJJLKJ-UHFFFAOYSA-N
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Description

Cordysinin C and Cordysinin D are naturally occurring beta-carboline alkaloids isolated from the mycelia of Cordyceps species, particularly Cordyceps sinensis . These compounds have garnered attention due to their unique chemical structures and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cordysinin C and Cordysinin D can be synthesized through various chemical routes. The synthesis typically involves the formation of the beta-carboline core structure followed by specific functional group modifications. The optimal culture conditions for producing cordycepin, a related compound, include a pH of 5.5, temperature of 25°C, inoculum size of 8% v/v, inoculum age of 72 hours, and an incubation time of 24 days .

Industrial Production Methods

Industrial production of Cordysinin C and Cordysinin D involves large-scale fermentation processes using Cordyceps species. The mycelia are harvested, and the compounds are extracted using solvents such as ethanol. The extracts are then purified through chromatographic techniques to isolate the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Cordysinin C and Cordysinin D undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the beta-carboline core to tetrahydro-beta-carboline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the beta-carboline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Cordysinin C and Cordysinin D are part of the beta-carboline family, which includes other compounds such as harmane, harmine, and norharmane . Compared to these compounds, Cordysinin C and Cordysinin D exhibit unique structural features and biological activities:

    Harmane: Known for its neurotoxic effects and potential role in neurodegenerative diseases.

    Harmine: Exhibits antidepressant and anti-inflammatory properties.

    Norharmane: Acts as a monoamine oxidase inhibitor and has been studied for its potential in treating depression and anxiety.

Cordysinin C and Cordysinin D stand out due to their potent antimicrobial and anticancer activities, making them promising candidates for further research and development .

Properties

CAS No.

148683-93-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanol

InChI

InChI=1S/C13H12N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-8,15-16H,1H3

InChI Key

GKXWQOGSNJJLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=C1NC3=CC=CC=C23)O

Origin of Product

United States

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